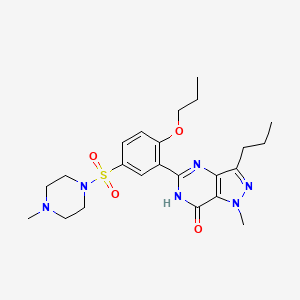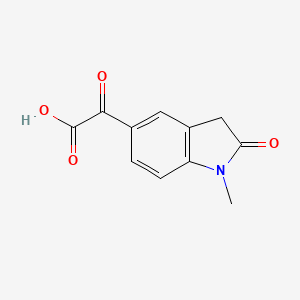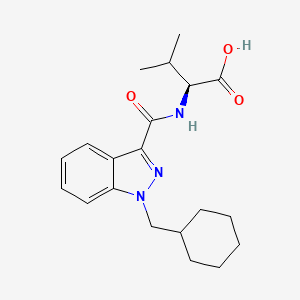
6-Chloro Pantoprazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pantoprazole is a proton pump inhibitor that decreases the amount of acid produced in the stomach . It is used to treat erosive esophagitis (damage to the esophagus from stomach acid caused by gastroesophageal reflux disease, or GERD) in adults and children who are at least 5 years old . Pantoprazole is also used to treat Zollinger-Ellison syndrome and other conditions involving excess stomach acid .
Synthesis Analysis
A novel one-pot process for the synthesis of pantoprazole sodium has been reported, which involves reacting 2-chloro methyl 3, 4 -dimethoxy pyridine hydrochloride with 2-mercapto-5 . Another study discusses the synthesis, characterization, and kinetics of sustained pantoprazole release studies of interpenetrated poly (acrylic acid)-chitosan-bentonite hydrogels for drug delivery systems .Molecular Structure Analysis
The molecular formula of Pantoprazole is C16H15F2N3O4S . The average mass is 383.370 Da and the monoisotopic mass is 383.075134 Da .Chemical Reactions Analysis
Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cell . This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .Physical And Chemical Properties Analysis
Pantoprazole is readily soluble in water and ethyl alcohol . The identification of pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .Aplicaciones Científicas De Investigación
1. Pharmacokinetics and Stereoselective Analysis
- Pantoprazole, including 6-Chloro Pantoprazole, has been a subject of pharmacokinetic studies. A notable application is the development of a chiral liquid chromatography-tandem mass spectrometry method to determine pantoprazole enantiomers in dog plasma. This method aids in investigating the stereoselective pharmacokinetics of racemic pantoprazole (Chen et al., 2012).
2. Comparison with Other Proton Pump Inhibitors
- Research comparing the efficacy of different proton pump inhibitors, including pantoprazole, has been conducted. For instance, a study comparing oral buffered esomeprazole and intravenous pantoprazole for rapid rise of intragastric pH provided insights into their relative effectiveness in clinical settings (Banerjee et al., 2010).
3. Drug Delivery and Formulation
- There is significant research focused on the drug delivery mechanisms of pantoprazole. Studies have explored the physical characteristics and preparation techniques of enteric pantoprazole-loaded microparticles, highlighting the necessity of specific delivery systems due to pantoprazole's sensitivity to gastric acid (Raffin et al., 2006).
4. Therapeutic Applications Beyond Gastrointestinal Disorders
- Pantoprazole has been investigated for its potential application in treating conditions beyond acid-related gastrointestinal disorders. For instance, its efficacy against Plasmodium falciparum, the parasite causing malaria, has been studied, suggesting potential antimalarial applications (Riel et al., 2002).
5. Analytical Methods for Detection and Quality Control
- Advanced analytical methods, such as differential pulse anodic voltammetry and high-performance liquid chromatography, have been developed to detect pantoprazole in various forms, contributing to quality control in pharmaceutical manufacturing (Erk, 2003).
6. Stability and Storage Conditions
- Research on the stability of pantoprazole under various conditions, such as exposure to light or different storage temperatures, has been conducted to optimize its shelf life and efficacy. This includes studies on the stability of pantoprazole in different solutions and delivery systems (Donnelly, 2011).
Mecanismo De Acción
Target of Action
The primary target of 6-Chloro Pantoprazole is the gastric acid pump, H+/K±adenosine triphosphatase (ATPase) . This enzyme is located at the secretory surface of gastric parietal cells and is responsible for the final step in gastric acid production .
Mode of Action
This compound acts as a proton pump inhibitor (PPI) . It exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. The compound achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It has been shown to attenuate the levels of proinflammatory cytokines and down-regulate the expression of NF-κB, JNK1/2, ERK1/2, p38, and cleaved caspase-3 proteins . Furthermore, it up-regulates the expression of the Bcl-2 gene and down-regulates the expression of the Bax gene .
Pharmacokinetics
This compound is rapidly and well absorbed after oral administration, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid with the apparent volume of distribution being 11.0–23.6 L . The compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 2C19 . The serum elimination half-life is about 1 hour, which can increase to 3.5 to 10 hours with CYP2C19 deficiency .
Result of Action
The action of this compound results in long-lasting inhibition of gastric acid secretion . This leads to the healing of erosive esophagitis, reduction in relapse rates of daytime and nighttime heartburn symptoms, and control of symptoms related to Zollinger–Ellison syndrome . It also reduces acid reflux-related symptoms and improves patient quality of life more effectively than histamine-2 receptor antagonists (H2 blockers) .
Safety and Hazards
Pantoprazole is not for the immediate relief of heartburn symptoms . Long-term treatment with pantoprazole may also make it harder for your body to absorb vitamin B-12, resulting in a deficiency of this vitamin . Pantoprazole can cause kidney problems . It may cause new or worsening symptoms of lupus . You may be more likely to have a broken bone while taking this medicine long term or more than once per day .
Direcciones Futuras
Given the widespread use of PPIs and increasing concern regarding long-term use, there is a need to support more rational use, particularly with unnecessary prolonged continuation . Clinicians should review PPI prescriptions regularly and deprescribe when there is no appropriate ongoing indication or evidence of benefit to reduce health harm and treatment cost .
Propiedades
IUPAC Name |
6-chloro-5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2N3O4S/c1-24-12-3-4-20-11(14(12)25-2)7-27(23)16-21-9-5-8(17)13(26-15(18)19)6-10(9)22-16/h3-6,15H,7H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHDACUGVKVGLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=CC(=C(C=C3N2)Cl)OC(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)



![1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-](/img/structure/B565874.png)






